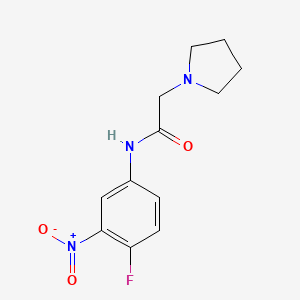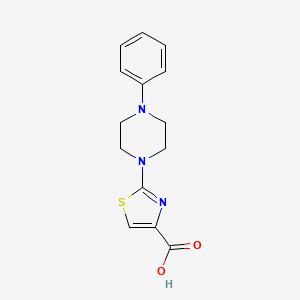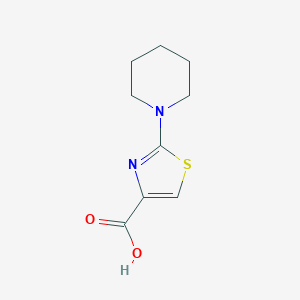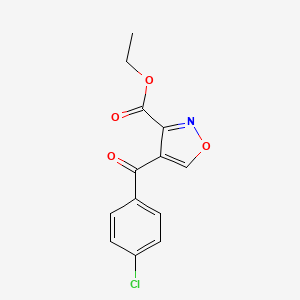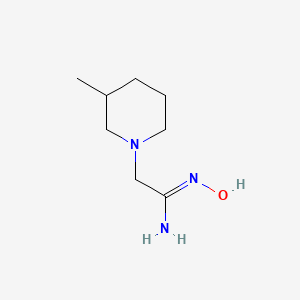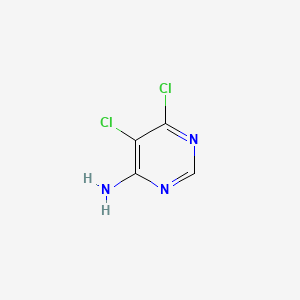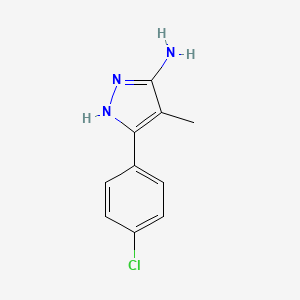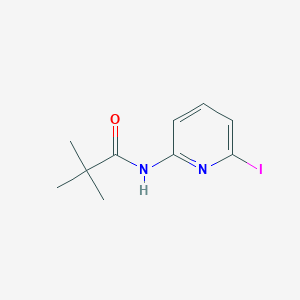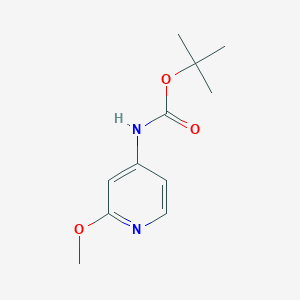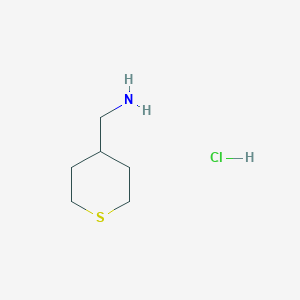
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is an organosulfur compound with the molecular formula C6H14ClNS. It is a heterocyclic amine that contains a thiopyran ring, which is a six-membered ring with one sulfur atom. This compound is often used as a building block in the synthesis of more complex molecules with potential biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride typically involves the reduction of tetrahydro-2H-thiopyran-4-carbonitrile. The process includes the following steps :
Reduction: Tetrahydro-2H-thiopyran-4-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0-30°C.
Hydrolysis: The reaction mixture is then hydrolyzed with sodium sulfate decahydrate (Glauber’s salt) in THF at 0-30°C.
Acidification: The resulting solution is acidified with hydrogen chloride in ethyl acetate at 15-30°C for 2 hours to yield this compound as a brown solid with a yield of 73%.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives of the amine.
Wissenschaftliche Forschungsanwendungen
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant activity and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In the case of its anticonvulsant activity, it may modulate neurotransmitter release or receptor activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrothiopyran-4-ylmethylamine: A similar compound with a thiopyran ring but without the hydrochloride salt.
4-Aminomethyltetrahydropyran: A related compound with an oxygen atom in the ring instead of sulfur.
Uniqueness
(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride is unique due to the presence of the sulfur atom in the thiopyran ring, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. This sulfur atom can participate in unique interactions and reactions, making the compound valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
thian-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBXEFIPXBLAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640349 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-21-1 |
Source


|
| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
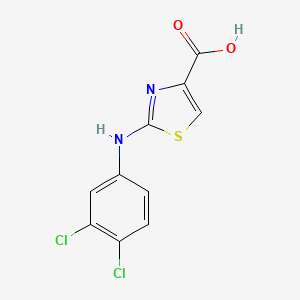
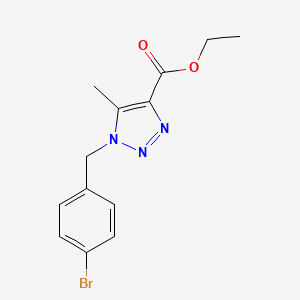
![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)
